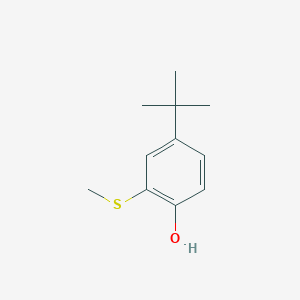
4-Tert-butyl-2-(methylsulfanyl)phenol
Cat. No. B8781368
Key on ui cas rn:
64096-97-5
M. Wt: 196.31 g/mol
InChI Key: UPGQKGBMYZWYRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04159279
Procedure details


To a cold (0°-5° C.) suspension of 4-(1,1-dimethylethyl)phenol (7.5 g., 0.05 mole) and phosphorous oxychloride (8 ml.) in 70% perchloric acid (10 ml.) is added dimethylsulfoxide (3.9 g., 0.05 mole) dropwise with vigorous stirring. The resulting reaction mixture is stirred at 0°-5° C. for 1 hour and at 20° C. for 16 hours and then poured onto crushed ice whereupon a gum separates. Upon warming to 20° C. with vigorous stirring there is obtained a white solid which is collected, washed with cold water, air dried at 20° C. with aspiration and washed with ether. The white solid (10 g., m.p. 160° C.) is added to saturated aqueous potassium chloride (100 ml.) and the resulting mixture, heated at reflux for 4 hours. After standing at 20° C. for 12 hours, the reaction mixture is extracted with ether. The ethereal extract is washed with water and saturated brine, dried over sodium sulfate and filtered. Evaporation of the filtrate in vacuo leaves 2-methylthio-4-(1,1-dimethylethyl)phenol as an analytically pure, colorless oil (5.7 g., 58%).




Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)([CH3:4])[CH3:3].P(Cl)(Cl)(Cl)=O.[CH3:17][S:18](C)=O>Cl(O)(=O)(=O)=O>[CH3:17][S:18][C:9]1[CH:10]=[C:5]([C:2]([CH3:1])([CH3:3])[CH3:4])[CH:6]=[CH:7][C:8]=1[OH:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C)C1=CC=C(C=C1)O
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl(=O)(=O)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
3.9 g
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
is stirred at 0°-5° C. for 1 hour and at 20° C. for 16 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mixture
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
onto crushed ice whereupon a gum
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Upon warming to 20° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with vigorous stirring there
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is obtained a white solid which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with cold water, air
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 20° C. with aspiration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ether
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The white solid (10 g., m.p. 160° C.) is added to saturated aqueous potassium chloride (100 ml.)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting mixture, heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 4 hours
|
|
Duration
|
4 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After standing at 20° C. for 12 hours
|
|
Duration
|
12 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the reaction mixture is extracted with ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The ethereal extract
|
WASH
|
Type
|
WASH
|
|
Details
|
is washed with water and saturated brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the filtrate in vacuo
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CSC1=C(C=CC(=C1)C(C)(C)C)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
